

Application Note: Flow Cytometry Analysis of Immune Cells Treated with JNJ-7706621

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Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985

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Introduction

JNJ-7706621 is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.^{[1][2][3]} Specifically, it shows high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.^[2] These kinases are critical regulators of cell cycle progression and mitosis. Dysregulation of their activity is a hallmark of many cancers, making them attractive therapeutic targets. While extensively studied in the context of oncology for its ability to induce cell cycle arrest, apoptosis, and inhibit proliferation in tumor cells, the effects of JNJ-7706621 on immune cells are of increasing interest.^{[1][4]} Understanding how this compound modulates immune cell function is crucial for predicting its overall therapeutic efficacy and potential immunomodulatory side effects.

This application note provides detailed protocols for the analysis of immune cells treated with JNJ-7706621 using flow cytometry. We describe methods for assessing key aspects of immune cell health and function, including immunophenotyping, cell proliferation, apoptosis, and activation status.

Mechanism of Action

JNJ-7706621 exerts its biological effects primarily through the inhibition of CDK1/2 and Aurora A/B kinases.

- **CDK1/2 Inhibition:** These kinases are essential for the G1/S and G2/M transitions in the cell cycle. Inhibition by JNJ-7706621 can lead to a delay in G1 progression and a G2/M phase

arrest.[1]

- Aurora A/B Inhibition: These kinases are crucial for proper mitotic spindle formation and cytokinesis. Inhibition can lead to mitotic defects, endoreduplication (DNA replication without cell division), and ultimately apoptosis.[1][5][6]

Recent studies on other CDK inhibitors, particularly CDK4/6 inhibitors, have revealed significant immunomodulatory effects, including enhancement of T-cell memory and activation of anti-tumor immunity.[2][7] It is therefore hypothesized that JNJ-7706621 may also impact the function and fate of various immune cell populations.

Experimental Protocols

Here, we provide detailed protocols for treating human peripheral blood mononuclear cells (PBMCs) with JNJ-7706621 and subsequently analyzing them by flow cytometry.

Isolation and Culture of Human PBMCs

- Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer containing plasma and platelets.
- Collect the buffy coat layer containing PBMCs.
- Wash the collected PBMCs twice with PBS.
- Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Count the cells and adjust the concentration to 1×10^6 cells/mL.

JNJ-7706621 Treatment

- Plate 1×10^6 PBMCs per well in a 24-well plate.

- Prepare a stock solution of JNJ-7706621 in dimethyl sulfoxide (DMSO).
- Treat the cells with varying concentrations of JNJ-7706621 (e.g., 0.1 μ M, 1 μ M, 10 μ M).
- Include a vehicle control (DMSO) at a concentration equivalent to the highest JNJ-7706621 concentration.
- Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

Flow Cytometry Staining Protocols

This protocol allows for the identification and quantification of different immune cell subsets.

- After treatment, harvest the cells and transfer to FACS tubes.
- Wash the cells with PBS.
- Resuspend the cells in 100 μ L of FACS buffer (PBS with 2% FBS).
- Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, CD56 for NK cells, CD14 for monocytes).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in 300 μ L of FACS buffer for analysis.
- Acquire data on a flow cytometer.

This assay measures the proliferative capacity of immune cells.

- Prior to treatment, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
- After labeling, treat the cells with JNJ-7706621 as described above.

- For T cell proliferation, add a stimulus such as anti-CD3/CD28 beads or phytohemagglutinin (PHA).
- Incubate for 72-96 hours.
- Harvest and stain the cells for surface markers as described in the immunophenotyping protocol.
- Analyze the dilution of CFSE fluorescence in the cell populations of interest. Each peak of reduced fluorescence represents a cell division.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[3\]](#)[\[8\]](#)

- After treatment, harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

This protocol assesses the expression of activation markers on T cells.

- Treat PBMCs with JNJ-7706621 as described.
- During the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
- Stimulate the cells with a mitogen (e.g., PMA and Ionomycin) or specific antigen.
- Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).
- Fix and permeabilize the cells using a commercial kit.
- Stain for intracellular activation markers such as CD69, CD25, and HLA-DR.[\[9\]](#)

- Wash and resuspend the cells for flow cytometry analysis.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments, illustrating the potential effects of JNJ-7706621 on immune cells.

Table 1: Immunophenotyping of PBMCs after 48h Treatment with JNJ-7706621

Cell Population	Marker	Vehicle Control (%)	JNJ-7706621 (1 μ M) (%)	JNJ-7706621 (10 μ M) (%)
T Cells	CD3+	65.2 \pm 3.1	63.8 \pm 2.9	55.1 \pm 4.5
Helper T Cells	CD3+CD4+	42.1 \pm 2.5	40.5 \pm 2.2	33.7 \pm 3.8
Cytotoxic T Cells	CD3+CD8+	23.1 \pm 1.8	23.3 \pm 2.0	21.4 \pm 2.1
B Cells	CD19+	10.5 \pm 1.2	9.8 \pm 1.1	7.2 \pm 0.9
NK Cells	CD3-CD56+	12.3 \pm 1.5	11.9 \pm 1.3	9.8 \pm 1.4
Monocytes	CD14+	8.7 \pm 0.9	8.1 \pm 0.8	6.5 \pm 0.7

Table 2: Proliferation of CD4+ and CD8+ T Cells after 72h Treatment with JNJ-7706621

Cell Population	Treatment	Proliferation Index
CD4+ T Cells	Vehicle Control	3.8 \pm 0.4
JNJ-7706621 (1 μ M)	2.1 \pm 0.3	
JNJ-7706621 (10 μ M)	0.5 \pm 0.1	
CD8+ T Cells	Vehicle Control	4.2 \pm 0.5
JNJ-7706621 (1 μ M)	2.5 \pm 0.4	
JNJ-7706621 (10 μ M)	0.8 \pm 0.2	

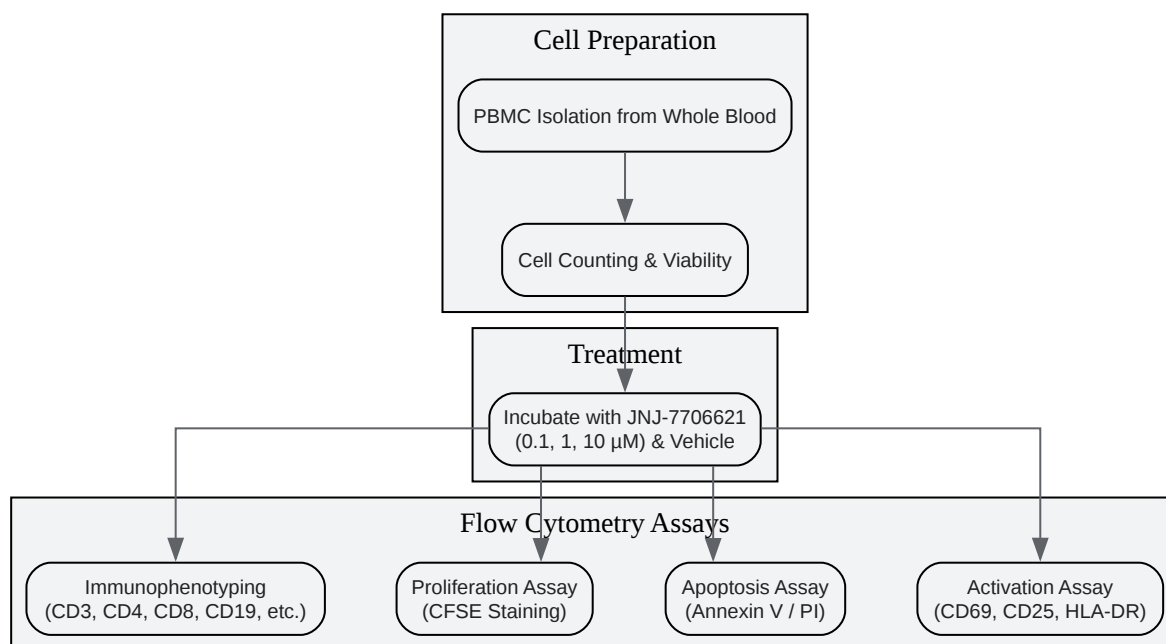
Table 3: Apoptosis of CD3+ T Cells after 48h Treatment with JNJ-7706621

Treatment	Viable (%) (Annexin V- / PI-)	Early Apoptotic (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control	92.5 ± 2.1	3.1 ± 0.5	4.4 ± 0.8
JNJ-7706621 (1 µM)	78.3 ± 3.5	12.6 ± 1.8	9.1 ± 1.2
JNJ-7706621 (10 µM)	45.2 ± 4.8	35.8 ± 3.2	19.0 ± 2.5

Table 4: Activation Marker Expression on CD8+ T Cells after 24h Treatment with JNJ-7706621

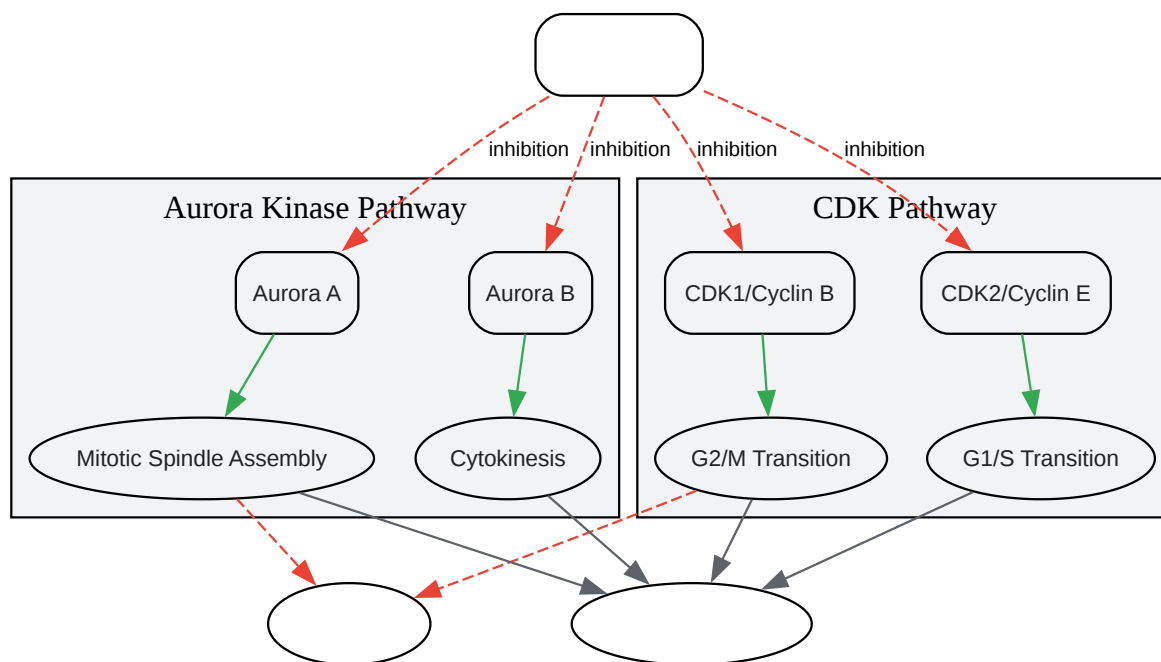
Activation Marker	Vehicle Control (% Positive)	JNJ-7706621 (1 µM) (% Positive)	JNJ-7706621 (10 µM) (% Positive)
CD69	85.4 ± 5.2	75.1 ± 4.8	55.9 ± 6.1
CD25	72.1 ± 4.5	60.8 ± 3.9	40.2 ± 5.3
HLA-DR	68.9 ± 3.8	55.3 ± 4.1	35.7 ± 4.9

Visualizations



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Experimental workflow for analyzing JNJ-7706621-treated immune cells.



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Signaling pathway of JNJ-7706621 leading to cell cycle arrest and apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of the dual CDK and Aurora kinase inhibitor JNJ-7706621 on immune cells using flow cytometry. The multi-parameter nature of flow cytometry allows for a comprehensive analysis of immunophenotype, proliferation, apoptosis, and activation status within heterogeneous cell populations. The provided hypothetical data suggests that JNJ-7706621 may induce a dose-dependent decrease in the percentage of major immune cell subsets, inhibit T cell proliferation, and promote apoptosis. These methods are essential for characterizing the immunomodulatory properties of JNJ-7706621 and will be valuable for researchers in immunology and drug development.

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